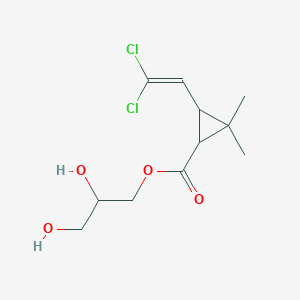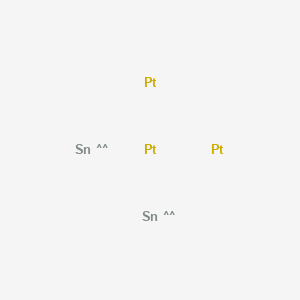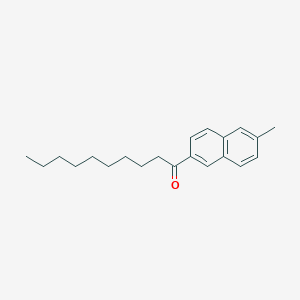
1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide is an organic compound with a unique structure that includes a benzisothiazole ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used as an intermediate in organic synthesis and has shown potential in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide can be synthesized through several methods. One common approach involves the hydrogenation of benzisothiazole ketones. The reaction typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding thiol or thioether derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzisothiazole ring is substituted with various nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzisothiazole derivatives .
Scientific Research Applications
1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has shown potential as an antimicrobial agent and is being studied for its biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazolinone: An organic compound with similar structural features, widely used as a preservative and antimicrobial agent.
2,3-Dihydro-1,1-dioxo-1,2-benzisothiazole: Another compound with a similar core structure, used in organic synthesis.
Uniqueness
1,2-Benzisothiazole, 3-butyl-2,3-dihydro-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the butyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
84108-99-6 |
|---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
3-butyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C11H15NO2S/c1-2-3-7-10-9-6-4-5-8-11(9)15(13,14)12-10/h4-6,8,10,12H,2-3,7H2,1H3 |
InChI Key |
MBLACQCCSHJNKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C2=CC=CC=C2S(=O)(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-C]azepine-3-carboxylate hydrochloride](/img/structure/B14411529.png)



![{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]oxy}acetic acid](/img/structure/B14411541.png)


![4-[(E)-(1,3-Dioxo-1,3-diphenylpropan-2-yl)diazenyl]benzoic acid](/img/structure/B14411555.png)
![Methyl [4-(2-bromopropanoyl)phenyl]acetate](/img/structure/B14411558.png)




![2-[4-(Diethylamino)phenyl]-5-nitronaphthalene-1,4-dione](/img/structure/B14411592.png)
